Azithromycin N-Ethyl
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Overview
Description
Azithromycin is an antibiotic medication used for the treatment of a number of bacterial infections. This includes middle ear infections, strep throat, pneumonia, traveler’s diarrhea, and certain other intestinal infections . It belongs to the class of drugs known as macrolide antibiotics and works by killing bacteria or preventing their growth .
Synthesis Analysis
While specific information on the synthesis of Azithromycin N-Ethyl was not found, there are studies on the synthesis of Azithromycin derivatives and the epimerization of an Azithromycin analogue .
Molecular Structure Analysis
Azithromycin has a molecular formula of C38H72N2O12 . The structure of Azithromycin in solution has been investigated using NMR and thermodynamic analysis .
Chemical Reactions Analysis
Azithromycin has been analyzed in different pharmaceutical dosage forms using various techniques such as microbiological methods and high-performance liquid chromatography (HPLC) . A gas chromatographic–mass spectrometric (GC–MS) method has also been described for the determination of Azithromycin residue in biological fluids .
Physical And Chemical Properties Analysis
Azithromycin has an average mass of 748.984 Da and a monoisotopic mass of 748.508545 Da . Knowledge of the predominant molecular structure in solution is a prerequisite for understanding the interactions of the drug in biological media .
Scientific Research Applications
Antiviral Activity and COVID-19
Azithromycin has been evaluated for its antiviral properties, especially in the context of the COVID-19 pandemic. Despite not being approved for viral infections, anecdotal evidence suggested its use in combination therapies for COVID-19 treatment. Clinical pharmacology characteristics of azithromycin, including its safety profile established in antibacterial applications, have been considered for designing COVID-19 clinical studies (Damle et al., 2020). Additionally, a systematic review and meta-analysis on the efficacy and safety of azithromycin in COVID-19 patients highlighted the lack of justification for its routine use due to potential risks and negligible clinical benefits (Kamel et al., 2021).
Immunomodulatory Effects
Azithromycin's immunomodulatory effects have been documented in various inflammatory disorders, showcasing its potential beyond antimicrobial action. It modulates immune responses, influencing the function of human monocyte-derived dendritic cells and CD4+ T cells. This modulation includes down-regulating the expression of co-stimulatory molecules and suppressing cytokine production, which could be beneficial in inflammatory conditions and preventing graft-versus-host disease (Lin et al., 2016).
Impact on Bone Resorption and Periodontitis
Research also extends to azithromycin's role in bone resorption and periodontal diseases. Its suppression of human osteoclast formation and activity suggests a mechanism that may contribute to its clinical benefits observed in the treatment of periodontitis. This is particularly relevant considering periodontitis is an inflammatory-mediated condition characterized by pathological alveolar bone resorption (Gannon et al., 2013).
properties
IUPAC Name |
11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2,6-diethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H74N2O12/c1-15-28-39(11,47)32(43)25(7)41(16-2)20-21(3)18-37(9,46)34(53-36-30(42)27(40(12)13)17-22(4)49-36)23(5)31(24(6)35(45)51-28)52-29-19-38(10,48-14)33(44)26(8)50-29/h21-34,36,42-44,46-47H,15-20H2,1-14H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXWHWVRHQDUNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)CC)C)O)(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H74N2O12 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
763.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Azithromycin N-Ethyl |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.